molecular formula C14H19NO2 B2844198 Ethyl 5-phenylpiperidine-3-carboxylate CAS No. 1193238-00-4

Ethyl 5-phenylpiperidine-3-carboxylate

Cat. No.: B2844198
CAS No.: 1193238-00-4
M. Wt: 233.311
InChI Key: JRNCDZFPELCBHR-UHFFFAOYSA-N
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Description

Ethyl 5-phenylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group at the 3-position and a phenyl group at the 5-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with ethyl 3-aminocrotonate under basic conditions, followed by cyclization to form the piperidine ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or piperidine derivatives.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

Ethyl 5-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence the central nervous system by affecting neurotransmitter release and uptake.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to Ethyl 5-phenylpiperidine-3-carboxylate but without the ethyl ester and phenyl groups.

    Mthis compound: Similar structure with a methyl ester group instead of an ethyl ester.

    Phenylpiperidine: Lacks the carboxylate ester group but has a phenyl group attached to the piperidine ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl ester and phenyl groups enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 5-phenylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNCDZFPELCBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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